molecular formula C20H28N2O3S B15105951 N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide

N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide

Cat. No.: B15105951
M. Wt: 376.5 g/mol
InChI Key: OTYOVDHVYTUOTN-UHFFFAOYSA-N
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Description

N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with butyl, dimethyl, and phenylsulfonyl groups

Preparation Methods

The synthesis of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide typically involves multistep organic reactions. One common method includes the use of 1-butyl-3-methylimidazolium tetrafluoroborate as a medium for the synthesis of novel derivatives . The reaction conditions often involve temperatures around 80–85°C for 90–120 minutes, providing good yields and environmentally friendly protocols.

Chemical Reactions Analysis

N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide can be compared with other similar compounds, such as indole derivatives These compounds share structural similarities but may differ in their specific functional groups and biological activities

Properties

Molecular Formula

C20H28N2O3S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-butyl-4,5-dimethylpyrrol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C20H28N2O3S/c1-6-7-13-22-16(5)15(4)18(19(22)21-20(23)14(2)3)26(24,25)17-11-9-8-10-12-17/h8-12,14H,6-7,13H2,1-5H3,(H,21,23)

InChI Key

OTYOVDHVYTUOTN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=C1NC(=O)C(C)C)S(=O)(=O)C2=CC=CC=C2)C)C

Origin of Product

United States

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